4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide
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Overview
Description
The compound “4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide” is an organic compound containing a diazepane ring, which is a seven-membered ring with two nitrogen atoms . It also contains a nitro group (-NO2) and a trifluoromethyl group (-CF3), both attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the diazepane ring attached to a phenyl ring with a nitro group and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The nitro group is often reduced in chemical reactions, and the trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive, and the trifluoromethyl group could affect the compound’s polarity .Scientific Research Applications
Synthetic Precursors and Methodologies
Research on similar compounds, such as doubly activated cyclopropanes, has shown their utility as synthetic precursors for the preparation of densely functionalized pyrroles and dihydropyrroles. These compounds are synthesized through cyclopropanation reactions followed by treatment with primary amines and oxidation, showcasing a methodological framework that could potentially apply to the compound (Wurz & Charette, 2005).
Catalysis and Complexation
Research into trifluoromethyl- and nitro-substituted phenyl compounds has explored their roles in catalysis and complexation. For instance, novel iron(III) complexes with bis(phenolate) ligands have been studied for their structural and reactive modeling in enzyme mimetics, which suggests the potential of similar compounds in catalytic applications and in the study of enzyme-like functions (Mayilmurugan et al., 2010).
Anticancer Agents
Homopiperazine derivatives, including those with carbothioamide groups, have been synthesized and evaluated for their anticancer activity. This indicates the relevance of structural moieties similar to those in the compound of interest for the development of new therapeutic agents (Teimoori et al., 2011).
Pharmacological Activity
Compounds with carbothioamide structures have been synthesized and investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This suggests potential areas of research for related compounds in pharmacology and drug design (Hussain & Kaushik, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2S/c1-2-6-20-15(26)22-8-3-7-21(9-10-22)13-5-4-12(16(17,18)19)11-14(13)23(24)25/h4-5,11H,2-3,6-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWYBMUTVLDYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)N1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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